molecular formula C37H49Cl2N3O3Ru B6289733 1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium CAS No. 928795-51-1

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium

Cat. No.: B6289733
CAS No.: 928795-51-1
M. Wt: 755.8 g/mol
InChI Key: SLYZAHSVLHMEHO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

SIPr is a type of N-heterocyclic carbene (NHC) ligand . It’s used as a catalyst in various chemical reactions, including the transformation of organometallic iron complexes, selective production of 5-hydroxymethylfurfural from glucose and fructose, annulation of heterocycles via redox processing, cyclotrimerization of isocyanates, and ring-opening alkylation .


Molecular Structure Analysis

SIPr has the empirical formula C27H38N2 and a molecular weight of 390.60 . Its structure includes an imidazolidin-2-ylidene ring flanked by two 2,6-di-i-propylphenyl groups .


Chemical Reactions Analysis

As a catalyst, SIPr is involved in various chemical reactions. For example, it can catalyze the transformation of organometallic iron complexes and the selective production of 5-hydroxymethylfurfural from glucose and fructose .


Physical and Chemical Properties Analysis

SIPr is a solid at room temperature. It has a melting point of 170-175 °C and should be stored at temperatures below -20°C .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, such as those found in the general class to which Nitro-Grela SiPr belongs, have been extensively reviewed for their antitumor activities. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing for new antitumor drugs. Their structures are of interest for synthesizing compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Ruthenium Compounds in Cancer Therapy

Ruthenium-based compounds, due to their varied oxidation states and ligand substitution kinetics, have garnered attention as potential drug candidates. Their reduced toxicity compared to platinum-based complexes and their promising cytotoxic profiles in anticancer activities highlight their suitability for biological applications. Notable compounds include imidazolium [trans-tetrachloro(dmso)(imidazole)ruthenate(III)] (NAMI-A) and organometallic ruthenium(II) compounds, which have shown promising results in preclinical studies (Motswainyana, W. M., & Ajibade, P. A., 2015).

Nitroimidazole Heterocycles in Medicinal Chemistry

Nitroimidazoles are structurally unique, making their derivatives potent for various applications including anticancer, antimicrobial, and antiparasitic drugs. Their ability to act as artificial diagnostics and pathological probes highlights their importance in medicinal chemistry. The review of current research and applications of nitroimidazole compounds suggests a vibrant field with significant potential for developing multipurpose medicinal and diagnostic tools (Li, Z.-Z. et al., 2018).

Safety and Hazards

SIPr is classified as a non-combustible solid. Specific safety and hazard information would depend on the regulations of the country and the safety data sheet provided by the manufacturer .

Mechanism of Action

Target of Action

The primary target of this compound is the organometallic iron complexes . These complexes play a crucial role in various chemical reactions due to their unique properties such as redox activity, ability to form multiple bonds, and diverse coordination chemistry.

Mode of Action

The compound acts as a catalyst and facilitates the transformation of organometallic iron complexes. It interacts with these complexes and modifies their structure, thereby enhancing their reactivity and enabling them to participate in various chemical reactions.

Biochemical Pathways

The compound affects several biochemical pathways. It facilitates the selective production of 5-hydroxymethylfurfural from glucose and fructose . It also aids in the annulation of heterocycles via redox processing . These pathways lead to the formation of important chemical compounds that have wide-ranging applications in various industries.

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.C10H11NO3.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYZAHSVLHMEHO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H49Cl2N3O3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

755.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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